N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then further reacted to form the desired compound .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. For example, the preparation of related compounds like melatonin involves several steps, including the reaction of indole derivatives with acetic acid and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: A derivative with similar structural features.
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]octanamide: Another indole derivative with different alkyl chain length.
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the indole ring and the presence of the dimethylbenzamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H22N2O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C20H22N2O2/c1-14-4-5-17(12-15(14)2)20(23)21-9-11-22-10-8-16-13-18(24-3)6-7-19(16)22/h4-8,10,12-13H,9,11H2,1-3H3,(H,21,23) |
InChI Key |
HLVVSXSELPDAMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)OC)C |
Origin of Product |
United States |
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